N-Cyclopropylicosa-5,8,11,14-tetraenamide
N-Cyclopropylicosa-5,8,11,14-tetraenamide
Arachidonoyl ethanolamide (AEA) was the first endogenous cannabinoid to be isolated and characterized as an agonist acting on the same receptors (CB1 and CB2) as tetrahydrocannabinols (THC). Arachidonoyl cyclopropamide (ACPA) is a potent, stable, and selective agonist analog of AEA. ACPA has an Ki value of 2.2 nM at the isolated rat CB1 receptor, and is 325 times more potent at the CB1 receptor compared with the CB2 receptor. In whole animal experiments, ACPA induces hypothermia in mice with the same efficacy as AEA, in spite of its much higher affinity for the CB1 receptor. These data have been interpreted to indicate that ACPA may be a substrate for fatty acid amide hydrolase (FAAH), and thus only transiently available in whole animal experiments.
Brand Name:
Vulcanchem
CAS No.:
229021-64-1
VCID:
VC0123744
InChI:
InChI=1S/C23H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)24-22-20-21-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3,(H,24,25)
SMILES:
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1
Molecular Formula:
C23H37NO
Molecular Weight:
343.5 g/mol
N-Cyclopropylicosa-5,8,11,14-tetraenamide
CAS No.: 229021-64-1
Reference Standards
VCID: VC0123744
Molecular Formula: C23H37NO
Molecular Weight: 343.5 g/mol
CAS No. | 229021-64-1 |
---|---|
Product Name | N-Cyclopropylicosa-5,8,11,14-tetraenamide |
Molecular Formula | C23H37NO |
Molecular Weight | 343.5 g/mol |
IUPAC Name | N-cyclopropylicosa-5,8,11,14-tetraenamide |
Standard InChI | InChI=1S/C23H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)24-22-20-21-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3,(H,24,25) |
Standard InChIKey | GLGAUBPACOBAMV-DOFZRALJSA-N |
Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1CC1 |
SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1 |
Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1 |
Appearance | Assay:≥98%A solution in ethanol |
Description | Arachidonoyl ethanolamide (AEA) was the first endogenous cannabinoid to be isolated and characterized as an agonist acting on the same receptors (CB1 and CB2) as tetrahydrocannabinols (THC). Arachidonoyl cyclopropamide (ACPA) is a potent, stable, and selective agonist analog of AEA. ACPA has an Ki value of 2.2 nM at the isolated rat CB1 receptor, and is 325 times more potent at the CB1 receptor compared with the CB2 receptor. In whole animal experiments, ACPA induces hypothermia in mice with the same efficacy as AEA, in spite of its much higher affinity for the CB1 receptor. These data have been interpreted to indicate that ACPA may be a substrate for fatty acid amide hydrolase (FAAH), and thus only transiently available in whole animal experiments. |
Synonyms | (5Z,8Z,11Z,14Z)-N-Cyclopropyl-5,8,11,14-eicosatetraenamide; ACPA; |
PubChem Compound | 4162729 |
Last Modified | Nov 11 2021 |
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